Fluphenazine decanoate N-4-oxide
Overview
Description
Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used in the treatment of chronic psychoses such as schizophrenia .
Synthesis Analysis
The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action . The typical retention time for fluphenazine decanoate is about 17 minutes .Molecular Structure Analysis
Fluphenazine decanoate has the following chemical formula: C22H26F3N3OS. Its molar mass is 437.53 g/mol . The IUPAC name for Fluphenazine decanoate N-4-oxide is 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide .Chemical Reactions Analysis
Fluphenazine decanoate has activity at all levels of the central nervous system (CNS) as well as on multiple organ systems . The mechanism whereby its therapeutic action is exerted is unknown .Physical And Chemical Properties Analysis
Fluphenazine decanoate is a small molecule with an average weight of 437.522 and a monoisotopic weight of 437.174867774 . It has a chemical formula of C22H26F3N3OS .Scientific Research Applications
Mass Spectrometry Analysis
Fluphenazine decanoate N-4-oxide, along with other fluphenazine derivatives, has been studied using desorption chemical ionization and fast atom bombardment mass spectrometry. These methods provide valuable molecular information that is not easily obtainable through conventional mass spectrometry, highlighting the compound's significance in advanced analytical chemistry research (Brooks & Heyes, 1982).
Radioimmunoassay Development
Research has involved developing a specific and sensitive radioimmunoassay (RIA) for fluphenazine-N4‘-oxide (FLUNO), an active metabolite of fluphenazine. This assay, which demonstrates negligible cross-reactivity with fluphenazine and its major metabolites, is a significant advancement in therapeutic drug monitoring and pharmacokinetics (Aravagiri et al., 1990).
Kinetic Studies
Fluphenazine decanoate's pharmacokinetics, including absorption rates and half-times of elimination, have been studied, providing insights into its release from the injection site and metabolic pathways (Curry et al., 1979).
Oxidative Degradation Analysis
The oxidation of fluphenazine decanoate in oily solutions has been studied to understand its degradation process, particularly in the presence of hydroperoxides formed from autoxidation of the oil. These findings are crucial for drug formulation and stability studies (Heyes, 1982).
Pharmacokinetic Monitoring
The pharmacokinetics of fluphenazine after a single dose of fluphenazine decanoate have been explored. Understanding its long half-life and plasma levels is important for dosing and therapeutic applications (Simpson et al., 1990).
Neuroleptic Use in Reproductive Management
Research has investigated the use of fluphenazine decanoate as a neuroleptic to manage stress responses in non-domestic ungulates during intensive reproductive procedures. This application underscores its potential utility in veterinary medicine and animal husbandry (Weiss, Schook, & Wolfe, 2014).
Nuclear Magnetic Resonance Spectroscopy
Fluphenazine decanoate has been detected in the human brain using fluorine nuclear magnetic resonance spectroscopy (MRS). This method offers a noninvasive approach to studying the pharmacokinetics and site of action of psychiatric compounds in humans (Durst et al., 1990).
Gas Chromatographic Methods
The development of a sensitive gas chromatographic method with a nitrogen detector for determining fluphenazine in human plasma exemplifies its importance in therapeutic drug monitoring and clinical pharmacology (Javaid et al., 1981).
Safety And Hazards
Future Directions
There are proposals to revise the monograph of Fluphenazine Decanoate Injection based on the version to be official on May 1, 2024 . The revisions include replacing Identification A based on the wet chemistry, with the UV spectral agreement as in the proposed Assay . Manufacturers are encouraged to submit their FDA-approved specifications to USP if they are different from those proposed in this revision .
properties
IUPAC Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJGQLVIHABHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226916 | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine decanoate N-4-oxide | |
CAS RN |
76005-64-6 | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine decanoate N-4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluphenazine Decanoate N4-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.